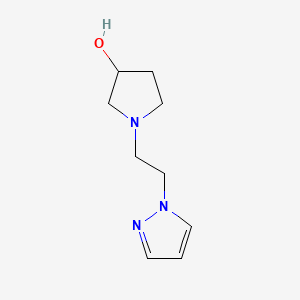
2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, otherwise known as CFT-2T, is a novel organic compound with a wide range of applications in scientific research. CFT-2T has been used in various fields such as biochemistry, pharmacology, and organic chemistry. It has been studied for its potential to act as a catalyst in a variety of reactions, as well as its ability to act as a ligand for the binding of other molecules.
Wissenschaftliche Forschungsanwendungen
1. Anion Sensing Applications
A study discusses the use of heterocyclic thiosemicarbazone dyes, related to 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, as chemosensors for anions. These dyes, which contain thienyl groups, demonstrate chromo-fluorogenic responses in acetonitrile upon interaction with anions like fluoride, cyanide, acetate, and dihydrogen phosphate. This reveals their potential use in anion recognition and sensing applications (Santos-Figueroa et al., 2012).
2. Synthesis of Aromatic Compounds
Another research demonstrates the synthesis of aryl- and alkylanilines, utilizing compounds including 4-fluoroaniline, which is structurally similar to 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile. This process involves photoheterolysis of haloanilines in the presence of aromatics and alkenes, highlighting a method for generating various aromatic compounds (Fagnoni, Mella, & Albini, 1999).
3. Organic Transformations and Fluorination
The compound also relates to studies in organic chemistry, particularly in reactions involving fluorine. For instance, research on the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate, conducted in acetonitrile, provides insights into methods of incorporating fluorine into organic molecules, which is a key aspect in the modification and synthesis of various pharmaceuticals and agrochemicals (Fedorov et al., 2015).
4. Microwave Spectrum Analysis
Furthermore, a study on the microwave spectrum of fluoro-acetonitrile, an analog to the compound , offers valuable information for understanding the molecular structure and behavior of fluorinated compounds, which can be crucial in various scientific and industrial applications (Job & Sheridan, 1961).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSFTVEYLBJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)


![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)
![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)
